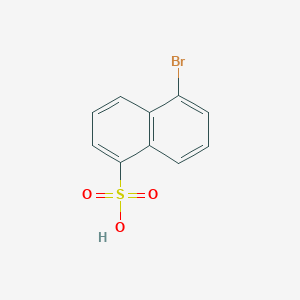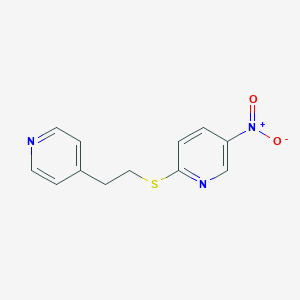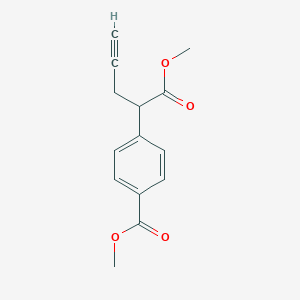
7-氯代喹啉-3-羧酸乙酯
描述
Ethyl 7-chloroquinoline-3-carboxylate is a compound that falls under the category of quinoline-3-carboxylates . Quinoline heterocycles are widely found in medicinally important natural products . They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .
Synthesis Analysis
The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis
The chemical structures of these compounds were confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis
The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of a palladium catalyst lead to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .科学研究应用
Antibacterial Agents
Ethyl 7-chloroquinoline-3-carboxylate and its analogs have been studied for their potential as antibacterial agents . The compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .
Synthesis of Quinoline Ring Systems
The compound plays a crucial role in the synthesis of quinoline ring systems . The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate .
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
The compound has been used in reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This highlights the compound’s versatility and importance in the field of organic chemistry .
Biological Evaluation
The biological evaluation of the compound and its analogs has been a significant area of research . This involves studying the compound’s interactions with biological systems and assessing its potential therapeutic effects .
Synthetic Applications
The compound has various synthetic applications, particularly in the field of medicinal chemistry . It serves as a key intermediate in the synthesis of a wide range of biologically active compounds .
Environmentally Friendly Reactions
In recent decades, chemists have focused much attention on environmentally friendly reactions . The synthesis of ethyl 7-chloroquinoline-3-carboxylate and its analogs aligns with this trend, as it involves carbon–carbon and carbon–nitrogen bond formation reactions .
作用机制
Target of Action
Ethyl 7-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive , antileishmanial , and anticancer properties, suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that quinoline derivatives interact with their targets, leading to changes that result in their observed biological effects
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to bacterial growth, immune response, inflammation, and cell proliferation, among others.
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties would influence the bioavailability of the compound.
Result of Action
Given the range of biological activities exhibited by quinoline derivatives , the compound could potentially have a variety of effects at the molecular and cellular level, including inhibition of bacterial growth, modulation of immune response, reduction of inflammation, and inhibition of cell proliferation.
安全和危害
While specific safety data for Ethyl 7-chloroquinoline-3-carboxylate was not found, safety data for a similar compound, Ethyl 4-chloroquinoline-3-carboxylate, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling .
未来方向
Quinoline heterocycles, including Ethyl 7-chloroquinoline-3-carboxylate, are very interesting targets for organic chemists due to their wide range of biological and pharmacological properties . Several strategies for their synthesis have been developed, but the search continues to find a better and improved methodology . In recent decades, chemists have focused much attention on environmentally friendly reactions .
属性
IUPAC Name |
ethyl 7-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPSLVAMXVUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573666 | |
| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloroquinoline-3-carboxylate | |
CAS RN |
133455-49-9 | |
| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

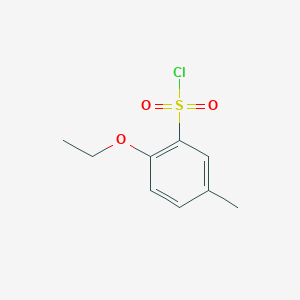
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)

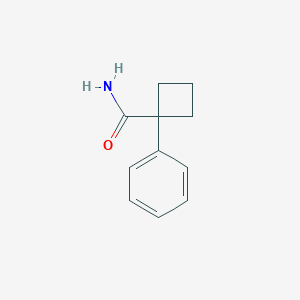


![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)
